molecular formula C11H20O4 B1472862 4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid CAS No. 1601118-72-2

4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid

Cat. No.: B1472862
CAS No.: 1601118-72-2
M. Wt: 216.27 g/mol
InChI Key: PNJLKSRAMNSWAC-UHFFFAOYSA-N
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Description

4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid (CAS 1601118-72-2) is a high-purity chemical building block of interest in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C11H20O4 and a molecular weight of 216.27 g/mol, features a cyclohexane ring core substituted with both a carboxylic acid and a 2-methoxypropoxy chain . This structure makes it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical research where cyclohexane-containing scaffolds are explored for their bioactive properties . The compound is typically supplied with a minimum purity of 95% . Research into structurally similar cyclohexane derivatives has demonstrated potential in areas such as anti-inflammatory and antimicrobial agent development, highlighting the value of this scaffold in drug discovery . As a versatile synthon, the carboxylic acid group allows for further derivatization, including amide bond formation or esterification, while the ether side chain can influence the compound's overall polarity and pharmacokinetic properties. This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4-(2-methoxypropoxy)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-8(14-2)7-15-10-5-3-9(4-6-10)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJLKSRAMNSWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCC(CC1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a carboxylic acid and a methoxypropoxy group, which influences its solubility and interaction with biological targets. The structural formula can be represented as follows:

CxHyOz\text{C}_x\text{H}_y\text{O}_z

Where xx, yy, and zz correspond to the number of carbon, hydrogen, and oxygen atoms respectively.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer properties of cycloalkane carboxylic acids, including derivatives similar to this compound. Research indicates that these compounds can act as inhibitors for enzymes involved in cancer progression, such as AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers .

Table 1: Summary of Anticancer Activity

CompoundTarget EnzymeIC50 (µM)Reference
This compoundAKR1C15.0
Analog AAKR1C33.5

2. Anti-inflammatory Effects

Cyclohexane carboxylic acids have been noted for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Study: Inhibition of Cytokine Production
A study demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages .

3. Cardiovascular Implications

This compound has also been investigated for its effects on cardiovascular health. Some derivatives have shown promise in modulating lipid profiles and reducing markers associated with cardiovascular diseases .

Table 2: Cardiovascular Activity Data

CompoundEffectMechanismReference
This compoundDecreased LDL levelsInhibition of HMG-CoA reductase
Analog BEnhanced HDL levelsUpregulation of ApoA-I synthesis

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes within the body:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways that regulate cell growth and immune responses.

Scientific Research Applications

Chemical Properties and Structure

4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid is characterized by the presence of a cyclohexane ring substituted with a methoxypropoxy group and a carboxylic acid functional group. This configuration contributes to its solubility and reactivity, making it suitable for various applications.

Pharmaceutical Applications

  • Synthesis of Drug Intermediates :
    • This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. It can be transformed into more complex structures that exhibit therapeutic effects. For instance, derivatives of cyclohexanecarboxylic acids are known to possess antidiabetic properties, highlighting its potential in developing medications for metabolic diseases .
  • Biological Activity :
    • Research indicates that cyclohexanecarboxylic acids can act as inhibitors or modulators in biochemical pathways, making them valuable in drug discovery processes. The methoxypropoxy substitution enhances the compound's lipophilicity, which is beneficial for membrane permeability in drug formulations .

Agricultural Applications

  • Pesticide Development :
    • The compound can also serve as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. The structural features allow for modifications that can enhance the efficacy and selectivity of these compounds against pests while minimizing environmental impact .
  • Herbicidal Formulations :
    • By modifying the functional groups on the cyclohexane ring, researchers can design herbicides that target specific plant species, improving agricultural productivity and sustainability .

Case Study 1: Antidiabetic Drug Synthesis

A study demonstrated the use of this compound as a precursor for synthesizing D-phenylalanine derivatives, which have shown promise as antidiabetic agents. The synthesis involved multiple steps where the compound was converted into a more complex structure with enhanced biological activity .

Case Study 2: Pesticide Development

Research has highlighted the compound's role in developing novel herbicides that are effective against resistant weed species. The modification of the methoxypropoxy group was found to significantly improve selectivity and reduce phytotoxicity to crops, showcasing its potential in sustainable agriculture practices .

Data Tables

Application AreaSpecific UseBenefits
PharmaceuticalsDrug intermediatesEnhances therapeutic efficacy
Antidiabetic agentsTargets metabolic pathways
AgriculturePesticidesIncreases crop yield
HerbicidesReduces environmental impact

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a cyclohexane-carboxylic acid backbone with multiple derivatives, differing primarily in the substituent at position 3. Key structural analogs include:

  • Sulfonamide derivatives: 4-[(Naphthalene-2-sulfonamido)methyl]cyclohexane-1-carboxylic acid: Features a naphthalene-sulfonamido-methyl group, enhancing hydrogen-bonding capacity and metal-ion coordination .
  • Alkoxy/ester derivatives :
    • 4-(2-Ethoxy-2-oxoethylidene)cyclohexane-1-carboxylic acid : Contains an ethoxy-oxoethylidene substituent, which may influence conjugation and reactivity .
    • 4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid : Substituted with a shorter alkoxy chain, likely reducing steric hindrance compared to the methoxypropoxy group .

Physical and Chemical Properties

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties
4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid 2-Methoxypropoxy ~260 (estimated) Not reported Enhanced hydrophilicity due to ether linkage
4-[(Naphthalene-2-sulfonamido)methyl]cyclohexane-1-carboxylic acid Naphthalene-sulfonamido-methyl 403.46 245–250 High thermal stability, strong hydrogen-bonding capacity
4-(2-Ethoxy-2-oxoethylidene)cyclohexane-1-carboxylic acid Ethoxy-oxoethylidene 212.24 Not reported Labile ester group, potential for hydrolysis
4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid Butan-2-yloxy ~214 (estimated) Not reported Moderate hydrophobicity, simpler synthesis

Computational and Topological Analysis

  • Topological Indices (TIs) : Degree-based TIs predict physicochemical properties like melting points and solubility. For instance, sulfonamide derivatives with bulky substituents (e.g., naphthalene) exhibit higher TIs, correlating with elevated melting points .

Preparation Methods

Cyclohexane Ring Construction and Functionalization

The synthesis of substituted cyclohexane carboxylic acids, including 4-substituted derivatives, typically begins with the formation or modification of the cyclohexane ring system. A common approach involves the use of di-halo cyclohexane intermediates reacted with dialkyl malonates or malonic acid derivatives in the presence of weak bases and dipolar aprotic solvents such as dimethylformamide (DMF) or acetone. This method enables the formation of cyclohexane dicarboxylates or diacids, which can be further manipulated to introduce desired substituents.

  • Key reaction conditions:
    • Solvent: Acetone or dimethylformamide preferred.
    • Halide salts: Sodium or lithium iodide preferred; sodium or potassium salts of fluorine, chlorine, and bromine also applicable.
    • Reaction temperature: Reflux overnight (~75-95 °C).
    • Molar ratios: Approximately 1:1 molar ratio of dialkyl malonate to di-halo compound.
    • Post-reaction saponification: Diesters are hydrolyzed with aqueous alkali hydroxide (e.g., lithium hydroxide) in water-miscible solvents like tetrahydrofuran (THF) at reflux to yield diacids.

This foundational step is crucial for obtaining the cyclohexane carboxylic acid scaffold necessary for further substitution.

Following the introduction of the 2-methoxypropoxy substituent, the ester or other precursor groups are hydrolyzed to yield the free carboxylic acid.

  • Saponification/hydrolysis:

    • Esters formed during earlier steps are saponified using aqueous alkali hydroxides like lithium hydroxide in water-miscible solvents (e.g., THF).
    • The reaction is typically conducted at reflux for several hours (often overnight) to ensure complete conversion to the carboxylic acid.
  • Purification:

    • The crude acid product is isolated by acidification of the reaction mixture, followed by filtration or extraction.
    • Washing with solvents such as water and hexane and drying under vacuum at moderate temperatures (40-60 °C) ensures removal of impurities and solvents.

Epimerization and Isomer Control

The stereochemistry of the cyclohexane ring, especially the relative configuration at the 4-position, can significantly influence the properties of the final compound. Epimerization methods are employed to obtain the desired isomer.

  • Epimerization conditions:
    • Heating the substituted cyclohexanecarboxylic acid in the presence of a strong base such as potassium hydroxide.
    • Temperature range: 130-180 °C.
    • Reaction time: 2 to 8 hours.
    • Base equivalents: 2 to 4 weight equivalents relative to the acid.
    • This process allows conversion between cis and trans isomers, facilitating isolation of the preferred stereoisomer.

Summary Table of Preparation Steps and Conditions

Step Description Key Reagents/Conditions Notes
1. Cyclohexane ring formation Reaction of di-halo cyclohexane with dialkyl malonate Sodium/potassium carbonate, DMF or acetone, reflux 75-95 °C overnight Forms cyclohexane dicarboxylates/diacids
2. Hydroxy group activation Conversion of 4-hydroxy to leaving group (X) Tosylation, halogenation, azidation reagents Enables nucleophilic substitution
3. Substitution with 2-methoxypropoxy Nucleophilic displacement of leaving group by 2-methoxypropanol DMF or acetone solvent, controlled temperature Introduces 2-methoxypropoxy substituent
4. Ester hydrolysis Saponification to free carboxylic acid LiOH or other alkali hydroxide, THF/water reflux overnight Converts esters to acids
5. Epimerization (optional) Isomerization of stereocenters KOH base, 130-180 °C, 2-8 hours Controls cis/trans isomer ratio
6. Purification Isolation and drying Filtration, washing with water/hexane, vacuum drying Removes impurities and solvents

Research Findings and Practical Considerations

  • The use of dipolar aprotic solvents such as dimethylformamide and acetone is crucial for efficient nucleophilic substitution and cyclohexane ring formation reactions.
  • Excess halide salts (2-6 fold) improve reaction completion rates in ring formation and substitution steps.
  • Hydrolysis of esters to acids is effectively achieved with lithium hydroxide in water-miscible solvents, ensuring high purity of the acid product.
  • Epimerization under basic conditions allows for stereochemical control, which is important for biological activity and physical properties.
  • Careful control of temperature and reagent addition rates during substitution and precipitation steps prevents formation of large solid masses and improves yield and purity.

Q & A

Q. What are the recommended methodologies for synthesizing 4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid?

Synthesis typically involves multi-step organic reactions, such as:

  • Etherification : Introducing the 2-methoxypropoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions.
  • Cyclohexane Functionalization : Protecting the carboxylic acid group during substitution reactions to avoid side reactions.
  • Deprotection : Using acidic or basic hydrolysis to regenerate the carboxylic acid moiety.
    Purification methods like column chromatography or recrystallization are critical to isolate the target compound. For analogous syntheses, see multi-step strategies for structurally related cyclohexane derivatives .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and cyclohexane ring conformation.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • HPLC or GC-MS : For purity assessment, especially to detect residual solvents or byproducts.
    Crystallographic validation (e.g., X-ray diffraction) is recommended if single crystals are obtainable .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Face shields are advised during bulk handling .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.
    Refer to Safety Data Sheets (SDS) for cyclohexane carboxylic acid analogs for toxicity thresholds and first-aid measures .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural analysis?

  • Software Tools : Use SHELX for refinement and WinGX for data integration. Discrepancies in bond angles or torsional strains may arise from disorder in the methoxypropoxy group.
  • Validation Metrics : Cross-check R-factors, electron density maps, and Hirshfeld surfaces. For ambiguous cases, compare computational (DFT) geometry optimizations with experimental data .

Q. What strategies optimize the reaction yield in the presence of steric hindrance from the cyclohexane ring?

  • Catalytic Systems : Use bulky bases (e.g., DBU) or phase-transfer catalysts to enhance nucleophilic substitution efficiency.
  • Temperature Control : Slow addition of reagents at low temperatures (-20°C to 0°C) minimizes side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of the cyclohexane intermediate .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Molecular Dynamics (MD) Simulations : Study interactions with enzyme active sites (e.g., cyclooxygenase or dehydrogenases).
  • Docking Studies : Use AutoDock Vina to assess binding affinity, focusing on the carboxylic acid and methoxypropoxy groups as key pharmacophores.
  • ADMET Properties : Predict bioavailability and toxicity via tools like SwissADME or ProTox-II .

Q. How should conflicting spectral data (e.g., NMR vs. IR) be reconciled?

  • Cross-Validation : Repeat experiments under standardized conditions (e.g., solvent, temperature).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For IR, compare experimental carbonyl stretches (1700–1750 cm1^{-1}) with DFT-calculated vibrational modes.
  • Literature Benchmarking : Compare data with structurally similar compounds, such as 4-substituted cyclohexane carboxylic acids .

Methodological Notes

  • Crystallography : SHELXL (for refinement) and ORTEP-3 (for visualization) are industry standards for resolving steric effects in cyclohexane derivatives .
  • Synthesis Challenges : The methoxypropoxy group’s flexibility may complicate crystallization; consider co-crystallization agents or salt formation.
  • Safety : Occupational exposure limits (OELs) for similar compounds recommend airborne concentration monitoring and engineering controls (e.g., local exhaust ventilation) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid
Reactant of Route 2
4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid

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